
1,8-Naphthyridine-3,6-diamine
説明
1,8-Naphthyridine-3,6-diamine is an organic compound with the CAS Number: 1177337-61-9 . It has a molecular weight of 160.18 and its IUPAC name is [1,8]naphthyridine-3,6-diamine .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including this compound, has been a topic of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H8N4/c9-6-1-5-2-7 (10)4-12-8 (5)11-3-6/h1-4H,9-10H2 .Chemical Reactions Analysis
The reactivity of 1,8-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .科学的研究の応用
DNA Sequencing
1,8-Naphthyridine derivatives have been explored for applications in DNA sequencing. A study by Liang et al. (2012) designed 1,8-naphthyridine-2,7-diamine for genomic sequencing via electron tunneling. This compound can form stable triplets with both A:T and G:C base pairs through hydrogen bonding, suggesting its potential as a universal reader in DNA sequencing technologies (Liang, Lindsay, & Zhang, 2012).
Asymmetric Hydrogenation
Ma et al. (2016) developed a method for the asymmetric hydrogenation of 1,8-naphthyridine derivatives using chiral cationic ruthenium diamine complexes. This method enables the efficient production of valuable chiral heterocyclic building blocks, which are useful in various chemical synthesis processes (Ma, Chen, Liu, He, & Fan, 2016).
Synthesis of Novel Derivatives
Ravi et al. (2018) reported the synthesis of new 3-aryl-1,8-naphthyridine derivatives. These compounds have been evaluated for antimicrobial activity, indicating their potential in medicinal chemistry (Ravi, Sakram, Ashok, Rambabu, Sonyanaik, Kurumanna, & Madhu, 2018).
Biological Activities
A review by Madaan et al. (2015) highlights the multiple biological activities of 1,8-naphthyridine derivatives, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These derivatives also show promise in neurological disorders, such as Alzheimer's disease, multiple sclerosis, and depression (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Insecticidal Applications
Hou, Jing, and Shao (2017) synthesized novel 1,8-naphthyridine derivatives and assessed their insecticidal activities. Some of these compounds exhibited excellent insecticidal activity, indicating their potential use in agricultural applications (Hou, Jing, & Shao, 2017).
Luminescent Materials
Du et al. (2014) synthesized intensely luminescent 1,8-naphthyridine-BF2 complexes, demonstrating potential applications in the development of optical materials and light-emitting devices (Du, Hu, Wang, Li, Han, Gan, Chen, Mu, Huang, & Fu, 2014).
将来の方向性
1,8-Naphthyridines have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on developing more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines .
作用機序
Target of Action
1,8-Naphthyridine-3,6-diamine is a class of heterocyclic compounds that have emerged due to their diverse biological activities . They have been found to have significant anti-inflammatory and antibacterial activity . They also exhibit excellent optical performance, various biological activities, and flexible coordination ability .
Mode of Action
It is known that these compounds can act as ligands , indicating that they may interact with specific proteins or enzymes in the body to exert their effects. They are also known to have the characteristic of recognizing specific DNA sequences , suggesting that they may interact with DNA to exert their effects.
Biochemical Pathways
Given their ability to act as ligands and recognize specific DNA sequences , it is likely that they may interact with various biochemical pathways in the body.
Pharmacokinetics
A study on similar compounds found that they showed good metabolic stability, solubility, permeability, and partition coefficient . These properties suggest that this compound may have good bioavailability.
Result of Action
The result of the action of this compound is likely to be dependent on the specific targets it interacts with. Given its diverse biological activities , it may have a range of effects at the molecular and cellular level.
生化学分析
Biochemical Properties
1,8-Naphthyridine-3,6-diamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, inhibiting its activity and thereby exhibiting anti-tubercular properties . This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, preventing its normal function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in certain cancer cell lines by modulating the expression of apoptotic markers . Additionally, it has been observed to affect the immune response by interacting with immune cells and altering their activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, either inhibiting or activating their function. For instance, its interaction with enoyl-ACP reductase (InhA) involves binding to the enzyme’s active site, leading to inhibition of its activity . This binding interaction is crucial for its anti-tubercular activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-tubercular activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal cells. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes a concern.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with enoyl-ACP reductase (InhA) affects the fatty acid synthesis pathway in Mycobacterium tuberculosis, leading to inhibition of bacterial growth . Additionally, the compound can modulate other metabolic pathways by interacting with key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its therapeutic effects, as it ensures that the compound reaches its site of action in sufficient concentrations.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes.
特性
IUPAC Name |
1,8-naphthyridine-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-1-5-2-7(10)4-12-8(5)11-3-6/h1-4H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCMCWDRWLIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


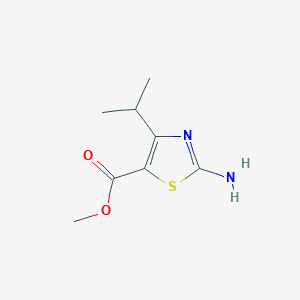
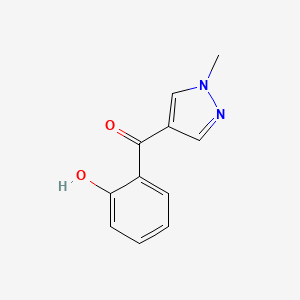
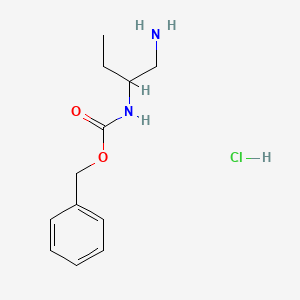
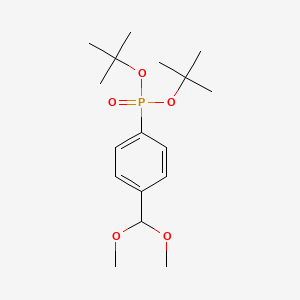
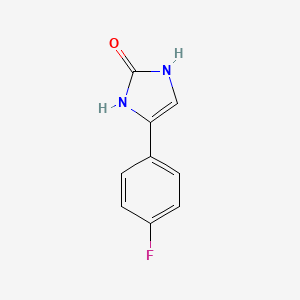
![N-[3-(Cyclopentyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanamine](/img/structure/B1462806.png)
![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)
![(E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1462812.png)
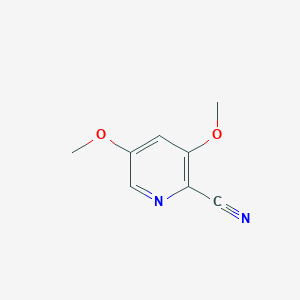
![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)
![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)

![[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride](/img/structure/B1462819.png)
![3-[(4-Methoxyphenoxy)methyl]pyrrolidine](/img/structure/B1462823.png)
